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Disodium methylenebis(salicylate)

Cat. No.: B12657583
CAS No.: 90009-35-1
M. Wt: 332.21 g/mol
InChI Key: IGHFVKIBHWMEFC-UHFFFAOYSA-L
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Description

Historical Context of Salicylate (B1505791) Derivatives in Chemical Research

Salicylate derivatives have a rich history in chemical and medicinal research. The parent compound, salicylic (B10762653) acid, has been a focal point of study for its versatile chemical properties and biological activities. ijesi.org Research into modifying the structure of salicylic acid has led to the development of a vast number of derivatives with tailored functionalities. ijesi.org This historical drive to synthesize and characterize new salicylate compounds provides the foundational context for the investigation of more complex structures like Methylenebis(salicylic acid) and its salts. The coordination chemistry of salicylic acid is particularly notable, as its carboxyl and hydroxyl groups can bind to metal ions in various modes, including monodentate, bidentate, and bridging, making it a versatile ligand for creating complex metal-containing structures. ijesi.orgresearchgate.net

Structural Classification within the Bis(phenolic) Ligand Family

Disodium (B8443419) Methylenebis(salicylate) belongs to the broad family of bis(phenolic) ligands. These are organic compounds that contain two phenol (B47542) groups, often linked by a bridging unit. The methylene (B1212753) bridge (-CH2-) in Methylenebis(salicylate) connects two salicylate units. This structure allows the ligand to potentially bind to a metal center using the hydroxyl and carboxylate groups of both salicylate moieties, acting as a tetradentate ligand. The flexibility and coordination modes of bis(phenolic) ligands are of significant interest in the design of catalysts and materials with specific properties.

Rationale for Investigating Disodium Methylenebis(salicylate)

The scientific interest in Disodium Methylenebis(salicylate) stems from several key aspects of its structure and potential chemical behavior. As the disodium salt of Methylenebis(salicylic acid), it is readily soluble in polar solvents, which can be advantageous for various chemical reactions and applications. The parent acid, Methylenebis(salicylic acid), is known to be a complexing agent. google.comgoogle.com

The primary rationale for investigating this compound lies in its potential as a chelating agent in coordination chemistry. The presence of two salicylate units linked by a methylene bridge creates a scaffold that can form stable complexes with a variety of metal ions. The study of such complexes is driven by the possibility of discovering novel catalytic, magnetic, or material properties. The formation of binuclear and heterovalent coordination compounds with salicylate ligands has been shown to result in more stable complexes. sapub.org The investigation into Disodium Methylenebis(salicylate) is a logical extension of the well-established field of salicylate coordination chemistry, aiming to explore the effects of linking two salicylate units on the resulting metal complexes.

Detailed Research Findings

While specific, in-depth research articles focusing solely on the synthesis and characterization of Disodium Methylenebis(salicylate) are not abundant in publicly available literature, information can be gleaned from data on its parent compound, Methylenebis(salicylic acid).

A common method for the preparation of Methylenebis(salicylic acid) involves the reaction of salicylic acid with paraformaldehyde in an acidic solvent. google.comgoogle.com The reaction is typically heated, and after a period of reaction, the product is cooled and filtered. google.com The disodium salt can then be readily prepared by treating the Methylenebis(salicylic acid) with a sodium base.

Below are tables detailing the known properties of the parent compound, Methylenebis(salicylic acid).

Table 1: Physical and Chemical Properties of Methylenebis(salicylic acid)

PropertyValueSource
Molecular Formula C15H12O6 nih.govnih.gov
Molecular Weight 288.25 g/mol nih.govnih.gov
Appearance Dry Powder nih.gov
IUPAC Name 3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid nih.gov
CAS Number 122-25-8 nih.gov

Table 2: Computed Properties of Methylenebis(salicylic acid)

PropertyValueSource
XLogP3 3.3 nih.gov
Hydrogen Bond Donor Count 4 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Rotatable Bond Count 3 nih.gov
Exact Mass 288.06338810 Da nih.govnih.gov
Monoisotopic Mass 288.06338810 Da nih.govnih.gov
Topological Polar Surface Area 115 Ų nih.gov
Heavy Atom Count 21 nih.gov
Complexity 360 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Na2O6 B12657583 Disodium methylenebis(salicylate) CAS No. 90009-35-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90009-35-1

Molecular Formula

C15H10Na2O6

Molecular Weight

332.21 g/mol

IUPAC Name

disodium;2-[(2-carboxylatophenoxy)methoxy]benzoate

InChI

InChI=1S/C15H12O6.2Na/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19;;/h1-8H,9H2,(H,16,17)(H,18,19);;/q;2*+1/p-2

InChI Key

IGHFVKIBHWMEFC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OCOC2=CC=CC=C2C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies for Disodium Methylenebis Salicylate

Precursor Synthesis: Methylenebis(salicylic acid) Formation

Methylenebis(salicylic acid) is synthesized through the condensation of salicylic (B10762653) acid with a formaldehyde (B43269) source. This reaction is typically acid-catalyzed and involves the electrophilic substitution of the aromatic ring of salicylic acid by an activated formaldehyde equivalent.

The most common method for producing methylenebis(salicylic acid) involves the direct condensation of salicylic acid with formaldehyde or its derivatives, such as paraformaldehyde. google.comgoogle.com The reaction is typically carried out in a suitable solvent, which can range from water to organic acids. google.comgoogle.com

One established method involves dissolving salicylic acid in boiling water and adding concentrated hydrochloric acid and a solution of formaldehyde in successive portions. google.com The reaction mixture is kept at boiling temperature, leading to the precipitation of methylenebis(salicylic acid). google.com Another approach utilizes an organic acidic solvent, such as formic acid, acetic acid, or propionic acid with a concentration greater than 90%. google.comgoogle.com In this method, salicylic acid and paraformaldehyde are mixed in the organic acid solvent and heated, followed by the addition of an inorganic acid like hydrochloric acid, sulfuric acid, or phosphoric acid to facilitate the reaction. google.comgoogle.com

A mechanochemical approach has also been reported, where a mixture of salicylic acid and formaldehyde is subjected to high-energy milling. ariel.ac.il This solvent-free method results in a polycondensation reaction, forming a polymer of salicylic acid and formaldehyde. ariel.ac.il

The fundamental reaction involves the joining of two salicylic acid molecules by a methylene (B1212753) bridge derived from formaldehyde. google.com

The synthesis of methylenebis(salicylic acid) is almost always catalyzed by an acid. Both inorganic and organic acids are employed to promote the condensation reaction.

Inorganic acids such as concentrated hydrochloric acid are frequently used as catalysts. google.com The acidic environment facilitates the formation of the electrophilic species from formaldehyde, which then attacks the electron-rich salicylic acid ring. Other strong inorganic acids like sulfuric acid and phosphoric acid have also been patented for this purpose. google.com

Organic acids can also serve as both the solvent and a catalyst in the reaction. google.comgoogle.com For instance, the use of formic acid, acetic acid, or propionic acid at high concentrations has been shown to be effective. google.comgoogle.com

The choice of catalyst can influence the reaction rate and the purity of the resulting product. For example, a patented method describes the use of an inorganic acid in combination with an organic acidic solvent to achieve high transformation efficiency and chromatographic purity of methylenebis(salicylic acid). google.com

Alkali Metal Salt Formation: Disodium (B8443419) Derivatization

Once methylenebis(salicylic acid) is synthesized and purified, it is converted to its disodium salt. This is a straightforward acid-base neutralization reaction. The methylenebis(salicylic acid) is treated with a sodium base, typically sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, usually water. google.com The reaction results in the formation of the water-soluble disodium methylenebis(salicylate). The final product can then be isolated by evaporating the solvent.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of disodium methylenebis(salicylate). Key parameters that are often adjusted include temperature, reaction time, and the molar ratios of the reactants.

In the synthesis of the precursor, methylenebis(salicylic acid), a patented method specifies heating a mixture of salicylic acid, paraformaldehyde, and an organic acidic solvent to a temperature between 55-65°C. google.comgoogle.com Following this, an inorganic acid is added, and the reaction proceeds for 4-8 hours at a temperature of 50-80°C. google.comgoogle.com The molar ratio of salicylic acid to paraformaldehyde is also a critical factor, with a patented process suggesting a ratio of 1:0.5-0.8. google.com

The purification of the intermediate is also vital for a high-quality final product. Washing the precipitated methylenebis(salicylic acid) with hot water is a common practice to remove unreacted salicylic acid and the acid catalyst. google.com

For the final neutralization step, controlling the pH is important to ensure complete conversion to the disodium salt without introducing impurities.

ParameterConditionOutcomeReference
Precursor Synthesis Temperature 55-80°CHigh transformation efficiency google.comgoogle.com
Precursor Synthesis Reaction Time 4-8 hoursCompletion of reaction google.comgoogle.com
Salicylic Acid:Paraformaldehyde Molar Ratio 1:0.5-0.8High product purity google.com
Purification Washing with hot waterRemoval of impurities google.com

Green Chemistry Principles in Disodium Methylenebis(salicylate) Synthesis

In the context of methylenebis(salicylic acid) synthesis, a mechanochemical method offers a solvent-free alternative to traditional "wet" methods, reducing waste and energy consumption. ariel.ac.il The use of recyclable catalysts is another area of potential improvement. While strong mineral acids are effective, they can be corrosive and generate significant waste. The development of solid acid catalysts that can be easily separated and reused would be a significant step towards a greener synthesis. google.com

Furthermore, optimizing reaction conditions to minimize energy usage and maximize atom economy are key tenets of green chemistry that can be applied to the industrial production of disodium methylenebis(salicylate). The use of water as a solvent in the initial condensation step, as described in some methods, is also a positive step from a green chemistry standpoint. google.com

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. For Disodium (B8443419) methylenebis(salicylate), FT-IR and Raman analysis provide definitive evidence of its salt structure and the nature of its covalent bonds.

The vibrational spectrum of Disodium methylenebis(salicylate) is distinct from its parent acid, 4,4'-methylenebis(salicylic acid), primarily due to the deprotonation of both the carboxylic acid and phenolic hydroxyl groups. The key vibrational modes are assigned as follows:

Carboxylate Group (COO⁻): The most significant change is the disappearance of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) and the C=O stretching vibration of the carboxylic acid (~1680-1700 cm⁻¹). In their place, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) appear. The asymmetric stretch (νₐₛ(COO⁻)) is typically observed in the 1550-1610 cm⁻¹ region, while the symmetric stretch (νₛ(COO⁻)) is found in the 1380-1420 cm⁻¹ range. researchgate.net The large separation between these two bands is characteristic of the coordination geometry of the carboxylate group.

Phenoxide Group (C-O⁻): The C-O stretching vibration associated with the phenolic group, which appears around 1200-1300 cm⁻¹ in salicylic (B10762653) acid, is shifted due to deprotonation and the formation of the phenoxide. This C-O stretching mode in the disodium salt is typically observed as a strong band around 1250-1300 cm⁻¹.

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are observed as a series of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) bridge typically appear as two distinct bands just below 3000 cm⁻¹, commonly around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). docbrown.info

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings are found in the 1450-1600 cm⁻¹ region. researchgate.net These bands confirm the integrity of the aromatic core of the molecule.

Methylene Bridge Vibrations: Besides the C-H stretching, the methylene group exhibits a characteristic scissoring (bending) vibration, which is expected to appear near 1440-1465 cm⁻¹. chemicalbook.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for Disodium methylenebis(salicylate)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
Asymmetric C-H StretchAromatic C-H3100 - 3000Weak
Asymmetric/Symmetric C-H StretchMethylene (-CH₂-)2950 - 2850Medium
Asymmetric StretchCarboxylate (COO⁻)1610 - 1550Strong
C=C StretchAromatic Ring1600 - 1450Medium
Scissoring (Bending)Methylene (-CH₂-)1465 - 1440Medium
Symmetric StretchCarboxylate (COO⁻)1420 - 1380Strong
C-O StretchPhenoxide1300 - 1250Strong

In the parent 4,4'-methylenebis(salicylic acid), strong intramolecular hydrogen bonding exists between the phenolic proton and the carbonyl oxygen of the adjacent carboxylic acid group. This is evidenced by a very broad O-H stretch in the IR spectrum. Upon formation of the disodium salt, this intramolecular hydrogen bond is eliminated. The resulting structure is an ionic solid where the primary interactions are the ionic bonds between the Na⁺ cations and the carboxylate (COO⁻) and phenoxide (O⁻) anions. The crystal lattice is stabilized by these strong electrostatic forces rather than a defined hydrogen bonding network. Any residual hydrogen bonding would involve interactions with water of hydration, if present in the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is indispensable for confirming the covalent structure of the molecule in solution. Due to the molecule's symmetry, the NMR spectra are simplified, providing a clear picture of the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of Disodium methylenebis(salicylate) is expected to show a distinct set of signals confirming its symmetric structure. The phenolic -OH proton signal (often seen above 10 ppm in salicylic acid derivatives) is absent. docbrown.info

Aromatic Protons: Each symmetrically equivalent benzene ring contains three protons in unique chemical environments. These would appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. Based on analysis of similar salicylate (B1505791) structures, the signals can be predicted:

One proton will appear as a doublet.

A second proton will appear as a doublet of doublets (or a triplet in some resolutions).

A third proton will also appear as a doublet or doublet of doublets, depending on the coupling constants.

Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge are chemically and magnetically equivalent. They are isolated from other protons by the aromatic rings and are therefore expected to appear as a sharp, single peak (singlet). This signal would likely be found in the range of δ 3.8 - 4.2 ppm.

The integration of these peaks would show a ratio of 1:1:1 for the three aromatic protons on one ring to 1 proton for the methylene bridge (reflecting the ratio per half of the symmetric molecule).

Table 2: Predicted ¹H NMR Chemical Shifts for Disodium methylenebis(salicylate)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration (Relative)
Aromatic H~ 7.8Doublet (d)2H
Aromatic H~ 7.4Doublet of Doublets (dd)2H
Aromatic H~ 6.9Doublet (d)2H
Methylene H~ 4.0Singlet (s)2H

Note: Predicted values are based on data for analogous structures like methyl salicylate and may vary depending on the solvent used. docbrown.inforesearchgate.net

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing one signal for each unique carbon atom. Due to the molecule's C₂ symmetry, a total of eight distinct signals are expected: seven for the salicylate moiety and one for the methylene bridge.

Carboxylate Carbon (-COO⁻): This carbon is highly deshielded and is expected to appear as a low-intensity signal (due to being a quaternary carbon with a long relaxation time) in the range of δ 170-175 ppm. researchgate.net

Aromatic Carbons: Six distinct signals will appear for the carbons of the benzene ring.

The carbon atom bonded to the phenoxide oxygen (C-O⁻) is highly deshielded and will appear far downfield, typically in the δ 160-165 ppm region. researchgate.net

The four other aromatic carbons (three CH and one quaternary C) will resonate in the typical aromatic region of δ 110-140 ppm.

Methylene Bridge Carbon (-CH₂-): The carbon of the central methylene bridge is expected to give a single signal in the aliphatic region, predicted to be around δ 35-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for Disodium methylenebis(salicylate)

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylate (-COO⁻)~ 172
Aromatic (C-O⁻)~ 162
Aromatic (Quaternary)~ 138
Aromatic (CH)~ 132
Aromatic (CH)~ 125
Aromatic (Quaternary)~ 118
Aromatic (CH)~ 115
Methylene (-CH₂-)~ 40

Note: Predicted values are based on data for analogous structures like methyl salicylate and may vary depending on the solvent. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in Disodium methylenebis(salicylate) is the salicylate system itself. The deprotonation of the hydroxyl and carboxylic acid groups to form phenoxide and carboxylate moieties, which act as strong auxochromes, significantly influences the absorption spectrum compared to the parent acid.

The spectrum is expected to show strong absorption bands in the UV region, primarily arising from π → π* transitions within the aromatic system. aatbio.commedcraveonline.com The lone pair electrons on the phenoxide and carboxylate oxygens can also participate in n → π* transitions.

π → π Transitions:* These are high-intensity transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals of the benzene ring and carboxylate group. For sodium salicylate, a strong absorption peak is observed around 295-305 nm. aatbio.com A similar, intense band is expected for Disodium methylenebis(salicylate). A second π → π* transition is often observed at a shorter wavelength, typically around 230-245 nm. aatbio.com

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the oxygen atoms) to π* antibonding orbitals. They are typically of lower intensity than π → π* transitions and can sometimes be obscured by the much stronger absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for Disodium methylenebis(salicylate)

Predicted λₘₐₓ (nm)Molar Absorptivity (ε)Electronic TransitionChromophore
~ 295 - 305Highπ → πSubstituted Benzene Ring
~ 230 - 245Moderate to Highπ → πCarboxylate/Aromatic System

Note: Predicted values are based on data for sodium salicylate and its derivatives. aatbio.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique fundamental to determining the solid-state structure of a crystalline material. By analyzing the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, XRD can reveal the precise three-dimensional arrangement of atoms and molecules. For disodium methylenebis(salicylate), single-crystal XRD would be the definitive method to elucidate its atomic connectivity, conformational geometry, and the packing of molecules in the crystal.

While specific crystallographic data for disodium methylenebis(salicylate) is not extensively reported in publicly accessible literature, the analysis of a suitable single crystal would yield critical parameters. These parameters are typically presented in a crystallographic data table. For illustrative purposes, a hypothetical data table for disodium methylenebis(salicylate) is presented below, based on data for a related compound, sodium salicylate, which crystallizes in the monoclinic system. researchgate.net The analysis for a similar compound, methylenebis(3,3-diethylazetidine-2,4-dione), also provides insight into how "methylenebis" compounds are characterized. rsc.org

Hypothetical Crystallographic Data for Disodium Methylenebis(salicylate)

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 18.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1540
Z (molecules/unit cell) 4

Powder XRD (PXRD) would complement this by providing a characteristic "fingerprint" of the crystalline phase, which is invaluable for routine identification, purity assessment against polymorphic impurities, and stability studies under various conditions.

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for separating, identifying, and quantifying the main component, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of disodium methylenebis(salicylate) in bulk material and formulations. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. Method development would involve optimizing the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities such as salicylic acid, formaldehyde (B43269), or other related substances.

Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 305 nm

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an essential tool for confirming the identity of the main peak and for detecting and identifying trace-level impurities. An LC-MS method would typically use an electrospray ionization (ESI) source, which is well-suited for ionizing polar, non-volatile compounds like disodium methylenebis(salicylate).

In negative ion mode, the deprotonated molecule [M-2Na+H]⁻ would be expected. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the identity and helping to elucidate the structures of unknown impurities. The development of such methods for related compounds like salicylic acid is well-established. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds and Byproducts

While disodium methylenebis(salicylate) itself is a non-volatile salt and thus not amenable to direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for the analysis of volatile and semi-volatile organic impurities that may be present from the synthesis process. Potential impurities could include residual starting materials or byproducts.

To analyze non-volatile related compounds like salicylic acid, a derivatization step would be necessary to convert them into more volatile esters or ethers. For example, silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would make the salicylate hydroxyl and carboxyl groups amenable to GC analysis. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of MS makes this an excellent method for controlling volatile and semi-volatile impurities. GC-MS methods have been extensively developed for the analysis of related volatile compounds like methyl salicylate. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for understanding the thermal stability and decomposition profile of disodium methylenebis(salicylate). The resulting TGA curve provides quantitative information on processes such as dehydration, desolvation, and decomposition.

When heated, disodium methylenebis(salicylate) would likely exhibit a multi-step decomposition. An initial mass loss at lower temperatures (e.g., < 150 °C) might correspond to the loss of associated water or solvent molecules. At higher temperatures, the molecule would undergo decarboxylation (loss of CO₂) from the salicylate units, followed by the breakdown of the remaining organic structure. The analysis of the gases evolved during decomposition, for instance by coupling the TGA to a Fourier-transform infrared spectrometer (FTIR), would help to identify the decomposition products and elucidate the breakdown pathway. A study on the thermal decomposition of sodium salicylate showed the formation of various products, providing a reference for what might be expected. researchgate.net

Hypothetical TGA Decomposition Data for Disodium Methylenebis(salicylate)

Decomposition Step Temperature Range (°C) Mass Loss (%) Probable Lost Species
1 80 - 120 ~5.0% Adsorbed/Hydrated Water
2 250 - 350 ~25.0% 2 x CO₂
3 > 350 ~40.0% Organic backbone

| Final Residue | > 600 | ~30.0% | Sodium Carbonate/Oxide |

Theoretical and Computational Chemistry of Disodium Methylenebis Salicylate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For a molecule like Disodium (B8443419) methylenebis(salicylate), DFT could provide fundamental insights.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. buyersguidechem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. For Disodium methylenebis(salicylate), a HOMO-LUMO analysis would reveal how the electronic charge is distributed across the molecule and predict its reactivity. For instance, studies on salicylic (B10762653) acid isomers have utilized DFT to determine their reactive nature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. Red and yellow colors typically indicate negative potential (electrophilic attack sites), while blue represents positive potential (nucleophilic attack sites). An MEP map of Disodium methylenebis(salicylate) would be invaluable in understanding its interaction with other molecules and predicting its binding behavior.

Spectroscopic Parameter Prediction and Validation

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. Such studies have been successfully performed on related molecules like methyl salicylate (B1505791).

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Disodium methylenebis(salicylate), MD simulations could model its behavior in a solution, providing insights into its solvation, aggregation, and interaction with other solutes or biological membranes. Studies on salicylate have shown its interaction with lipid bilayers, which can be investigated using MD simulations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like Disodium methylenebis(salicylate), with its methylene (B1212753) bridge, multiple low-energy conformations are possible. Understanding the conformational landscape is crucial for predicting its biological activity and physical properties.

Structure-Reactivity Relationships from Computational Models

By combining the insights from DFT, MD, and conformational analysis, it is possible to build computational models that relate the structure of Disodium methylenebis(salicylate) to its reactivity. researchgate.net These models can help in understanding how modifications to its structure would affect its chemical and biological properties, guiding the design of new molecules with desired characteristics.

Coordination Chemistry of Methylenebis Salicylate Ligands

Salicylate (B1505791) Coordination Modes with Metal Ions

Salicylic (B10762653) acid and its derivatives are versatile ligands capable of coordinating to metal ions in several ways, primarily through the oxygen atoms of the carboxylate and hydroxyl groups. ijesi.org The specific coordination mode adopted depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. nih.govsapub.org

The carboxylate group of a salicylate ligand can bind to a metal center in a monodentate fashion, where only one of the carboxylate oxygen atoms is involved in the coordination. nih.govresearchgate.net This type of interaction is observed in various metal complexes. nih.govresearchgate.net

Alternatively, the carboxylate group can act as a bidentate ligand, with both oxygen atoms coordinating to the same metal ion, forming a four-membered chelate ring. ijesi.orgnih.gov However, this is less common than chelation involving both the carboxylate and hydroxyl groups. libretexts.org More frequently, the salicylate ligand exhibits a bidentate coordination mode by engaging both the hydroxyl and carboxylic acid groups to form a more stable six-membered chelate ring. nih.gov

Furthermore, the carboxylate group can exhibit a bridging coordination mode, where it links two different metal centers. ijesi.orgresearchgate.net This bridging can occur in several ways, including a syn-syn, syn-anti, or anti-anti conformation of the carboxylate group, leading to the formation of binuclear or polynuclear complexes. researchgate.net

Salicylate is a classic example of a chelating ligand, where it binds to a single metal ion through two or more donor atoms, forming a ring structure. ijesi.orgresearchgate.net The most common chelation mode for salicylate involves one oxygen from the deprotonated hydroxyl group and one oxygen from the carboxylate group, creating a stable six-membered ring. bioline.org.br This bidentate chelation is a recurring motif in the coordination chemistry of salicylates. nih.govbioline.org.br

In certain instances, salicylate can exhibit higher denticity. For example, in a nanonuclear manganese complex, the salicylate anion (sal²⁻) was found to coordinate in a pentadentate chelating μ₃-bridging fashion . ijesi.org The term "polydentate" or "multidentate" is used to describe ligands that can bind through more than one atom. libretexts.org The ability of salicylate to adopt various coordination modes, from simple monodentate to complex polydentate bridging, underscores its versatility as a ligand. ijesi.org The formation of these chelate rings significantly enhances the stability of the resulting metal complexes, an observation known as the chelate effect. youtube.com

Formation of Metal-Salicylate Complexes

The interaction between salicylate ligands and metal ions leads to the formation of a wide array of metal-salicylate complexes with diverse structures and properties. ijesi.org These complexes have been extensively studied for their interesting magnetic, optical, and electro-conductive properties. ijesi.org

Salicylate and its derivatives readily form complexes with a variety of transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). ijesi.orgiosrjournals.org The synthesis of these complexes can often be achieved by reacting a metal salt with salicylic acid or its salt in a suitable solvent like ethanol. bioline.org.briosrjournals.org

For instance, mixed ligand complexes of Mn(II), Fe(II), Co(II), Cu(II), and Zn(II) with salicylic acid and 1,10-phenanthroline (B135089) have been synthesized and characterized. bioline.org.br In these octahedral complexes, the salicylate ligand coordinates through the oxygen atoms of the hydroxyl and carboxylic groups. bioline.org.br Similarly, complexes of various transition metals with salicylic acid have been prepared and studied for their potential applications. iosrjournals.org The stoichiometry and geometry of these complexes can vary; for example, many first-row transition metal complexes with salicylate and 1,10-phenanthroline adopt an octahedral geometry. bioline.org.br

The stability of transition metal-salicylate complexes has also been a subject of investigation. For example, Cu(II) and Pb(II) form polynuclear complexes with salicylic acid, and these complexes exhibit higher stability constants compared to their complexes with other ligands like humic acid. ijesi.org

The bridging capability of the salicylate ligand facilitates the formation of polynuclear complexes , where multiple metal centers are linked together. ijesi.orgresearchgate.net A notable example is a linear trinuclear Mn(II) complex bridged by carboxylate groups from salicylate-derived ligands. researchgate.net

Furthermore, salicylate ligands are instrumental in constructing heterometallic complexes , which contain two or more different metal ions. For instance, the reaction of iron nitrate (B79036) with magnesium salicylate has been shown to produce trinuclear heterometallic complexes. ijesi.org Similarly, novel heterobimetallic bismuth-transition metal (Nb, Ta, Ti) alkoxy-carboxylate complexes have been synthesized using salicylic acid as a ligand. nih.gov These complexes are of interest as molecular precursors for ferroelectric materials. nih.govresearchgate.net The formation of such complex structures highlights the ability of the salicylate framework to organize multiple metal ions in close proximity. One study detailed the synthesis of complexes with the general formula Bi₂(M)₂(sal)₄(Hsal)₄(OR)₄, where M is Nb or Ta. nih.gov

The following table provides examples of synthesized transition metal-salicylate complexes:

Metal IonOther LigandsResulting Complex TypeReference
Mn(II), Fe(II), Co(II), Cu(II), Zn(II)1,10-phenanthrolineMixed-ligand octahedral complexes bioline.org.br
Cr(III), Mn(III), Fe(III), Co(III)NoneSimple salicylate complexes iosrjournals.org
Fe(III), Mg(II)NitrateTrinuclear heterometallic complex ijesi.org
Bi(III), Nb(V)/Ta(V)AlkoxidesHeterobimetallic alkoxy-carboxylates nih.gov
Cu(II), Pb(II)NonePolynuclear complexes ijesi.org
Zr(IV)Methyl/t-butyl salicylateZirconium salicylate complexes mdpi.com

Influence of Methylene (B1212753) Bridge on Coordination Geometry and Stability

The introduction of a methylene bridge between two salicylate units, as in the disodium (B8443419) methylenebis(salicylate) ligand, imposes significant structural constraints that influence the coordination behavior compared to two independent salicylate molecules. This bridge connects the two aromatic rings, creating a larger, potentially octadentate ligand.

The methylene bridge dictates the spatial relationship between the two salicylate moieties, holding them in a specific orientation. This pre-organization can favor the formation of specific types of metal complexes, particularly those involving chelation to a single large metal ion or the formation of binuclear complexes where a metal ion is coordinated by each salicylate unit. The flexibility of the methylene bridge allows for some conformational freedom, but it prevents the two salicylate groups from acting completely independently.

This structural linkage can lead to enhanced stability of the resulting metal complexes through a phenomenon known as the macrocyclic or chelate effect, where the entropic cost of binding the ligand is reduced compared to binding two separate salicylate ligands. The geometry of the resulting complex will be highly dependent on the preference of the metal ion for a particular coordination number and geometry, and how well the methylenebis(salicylate) ligand can accommodate that preference. For example, the ligand could wrap around a single metal ion, occupying multiple coordination sites, or it could bridge two metal centers, leading to the formation of a dinuclear complex with a defined metal-metal distance. The rigidity of the methylenebis(salicylate) ligand, compared to two separate salicylates, can also lead to more well-defined and predictable coordination geometries.

Spectroscopic Signatures of Metal-Ligand Interactions in Disodium Methylenebis(salicylate) Complexes

The interaction between disodium methylenebis(salicylate) and metal ions can be effectively probed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. These methods provide valuable insights into the binding modes of the ligand and the structural changes that occur upon complexation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination sites of the methylenebis(salicylate) ligand. The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Upon complexation with a metal ion, significant shifts in these bands are observed, indicating the involvement of these groups in coordination.

The most notable changes are typically seen in the stretching frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups. The broad O-H stretching band in the free ligand is often absent or shifted in the complex, indicating deprotonation and coordination of the phenolic oxygen. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to the coordination mode. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν = νₐₛ - νₛ) can provide information about whether the carboxylate group is acting as a monodentate, bidentate chelating, or bridging ligand. iosrjournals.org

Table 1: Typical Infrared Spectral Data for Disodium Methylenebis(salicylate) and its Metal Complexes (cm⁻¹)
AssignmentFree Ligand (Disodium Methylenebis(salicylate))Metal ComplexComment
ν(O-H) of COOH~2500-3000 (broad)AbsentIndicates deprotonation of carboxylic acid.
ν(C=O) of COOH~1680-Absent in the deprotonated ligand.
νₐₛ(COO⁻)~1580Shifts to lower or higher frequencyShift indicates coordination of the carboxylate group. The magnitude of Δν helps determine the coordination mode.
νₛ(COO⁻)~1440Shifts to lower or higher frequency
ν(C-O) phenolic~1250Shifts to higher frequencyIndicates coordination of the phenolic oxygen.
ν(M-O)-~400-600Appearance of new bands confirms metal-oxygen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes of disodium methylenebis(salicylate) in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment.

In the ¹H NMR spectrum, the disappearance of the acidic proton signals (from the carboxylic acid and phenolic hydroxyl groups) confirms deprotonation upon formation of the disodium salt and subsequent complexation. The resonances of the aromatic protons are often shifted upon coordination to a metal ion. The magnitude and direction of these shifts can provide clues about the changes in electron density and the conformation of the ligand in the complex. The methylene bridge protons can also show changes in their chemical shift and coupling patterns.

Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carboxylate carbon and the phenolic carbon are significantly affected by coordination to a metal center. These shifts provide direct evidence of the involvement of these functional groups in binding.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (ppm) for Disodium Methylenebis(salicylate) Complexes
NucleusAssignmentFree Ligand (in D₂O)Diamagnetic Metal Complex (in D₂O)Comment
¹HAromatic Protons~6.5 - 8.0Shifted upfield or downfieldShifts indicate changes in the electronic environment upon coordination.
Methylene Protons (-CH₂-)~4.0ShiftedChange in chemical environment of the bridge.
-COOH & -OH ProtonsAbsent (exchanged with D₂O)Absent-
¹³CCarboxylate Carbon (-COO⁻)~175ShiftedDirect evidence of carboxylate coordination.
Phenolic Carbon (C-O)~160ShiftedDirect evidence of phenolate (B1203915) coordination.
Aromatic & Methylene CarbonsVariableShiftedGeneral changes in the ligand backbone upon complexation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the electronic transitions in the ligand and its metal complexes. The spectrum of the free methylenebis(salicylate) ligand typically shows absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups.

Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These bands are often due to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide information about the geometry of the coordination sphere around the metal ion and the nature of the metal-ligand bonding. For non-transition metal complexes, shifts in the ligand-centered transitions can still be observed, reflecting the influence of the metal ion on the electronic structure of the ligand.

Table 3: General UV-Visible Spectral Data for Disodium Methylenebis(salicylate) and its Transition Metal Complexes
Speciesλₘₐₓ (nm)Assignment
Free Ligand~240 - 260π→π* transition
~300 - 320n→π* transition
Transition Metal ComplexShifts in ligand bandsPerturbation of ligand electronic levels by the metal ion.
~400 - 700d-d transitions or Ligand-to-Metal Charge Transfer (LMCT)

Molecular Mechanisms and Interactions in Vitro Studies

Enzyme Interaction Mechanisms with Related Compounds

The interaction of salicylate (B1505791) compounds with various enzymes is a key aspect of their biological activity. While direct studies on disodium (B8443419) methylenebis(salicylate) are limited, research on related compounds like salicylic (B10762653) acid and its derivatives provides a framework for understanding potential enzyme interactions.

Extracts rich in salicylates have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. researchgate.netresearchgate.net The inhibition of COX enzymes is a well-known mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com

Furthermore, studies have investigated the inhibition of salicylate synthase, an enzyme involved in the biosynthesis of salicylic acid in some organisms. nih.govrsc.org Analogues of chorismate and isochorismate have been designed and tested as potential inhibitors of this enzyme. nih.govrsc.org This line of research highlights the potential for salicylate-like structures to interact with and modulate the activity of specific enzymes.

The table below presents findings on the enzyme inhibitory activity of compounds related to salicylic acid.

Table 2: Enzyme Inhibition by Salicylate-Related Compounds

Compound/Extract Enzyme Effect Reference
Salicylate-rich plant extracts Cyclooxygenase-2 (COX-2) Inhibition researchgate.netresearchgate.net
Salicylate-rich plant extracts Lipoxygenase Inhibition researchgate.netresearchgate.net
Salicylate-rich plant extracts Hyaluronidase Inhibition researchgate.netresearchgate.net

Interaction with Biomolecules in Model Systems

Research has shown that salicylic acid can interact with and alter the properties of model lipid membranes. nih.gov Specifically, it has been observed to increase the fluidity of these membranes, leading to a decrease in the order of lipid tails and an increase in the area per molecule. nih.gov This membrane-disrupting effect, however, can be influenced by the presence of ions like sodium (Na⁺). nih.gov

The ability of methyl salicylate, a related compound, to increase membrane permeability is another relevant finding. nih.gov These interactions with lipid bilayers could be a contributing factor to the biological activities of salicylate compounds.

The following table summarizes the observed interactions of salicylate with model membrane systems.

Table 3: Interaction of Salicylate with Model Lipid Membranes

Interacting Molecule Model System Observed Effect Reference
Salicylic Acid Zwitterionic model lipid bilayer Increased membrane fluidity, decreased lipid tail order nih.gov

Environmental Fate and Degradation Pathways

Biodegradation Studies of Salicylate-Containing Compounds

Salicylic (B10762653) acid and its salts are considered to be readily biodegradable in water. industrialchemicals.gov.au The biodegradation of salicylate (B1505791), a key intermediate in the breakdown of various aromatic compounds like naphthalene, has been extensively studied. nih.govnih.govmdpi.com Bacteria capable of degrading salicylate are widespread, and many possess the enzymes necessary for the breakdown of other aromatic hydrocarbons. scielo.br Several bacterial genera, including Pseudomonas, Rhodococcus, and Streptomyces, have demonstrated the ability to utilize salicylate as a carbon and energy source. mdpi.comresearchgate.net

The microbial degradation of salicylate predominantly proceeds through two well-characterized aerobic pathways: the catechol pathway and the gentisate pathway. researchgate.netnih.gov

Catechol Pathway : In this pathway, salicylate is first hydroxylated to form catechol. nih.govnih.gov This reaction is catalyzed by the enzyme salicylate hydroxylase. nih.gov The catechol ring is then cleaved by either catechol 1,2-dioxygenase (ortho-pathway) or catechol 2,3-dioxygenase (meta-pathway) to form intermediates that can enter the Krebs cycle. scielo.brnih.gov The meta-pathway, for instance, involves the formation of 2-hydroxymuconic semialdehyde. nih.gov The catechol pathway is considered the more common of the two. nih.gov

Gentisate Pathway : Alternatively, salicylate can be hydroxylated at the 5-position by salicylate 5-hydroxylase to form gentisate (2,5-dihydroxybenzoic acid). nih.govnih.gov The gentisate ring is subsequently cleaved by gentisate 1,2-dioxygenase. nih.gov While less common, this pathway is utilized by certain bacteria, such as Rhodococcus sp. strain B4. mdpi.comnih.gov

A third, more recently identified aerobic pathway has also been described in Rhizobium sp. asm.org In anaerobic conditions, salicylate degradation proceeds through conversion to benzoyl-CoA. asm.org

Key microbial metabolites identified in these degradation pathways are summarized in the table below.

PathwayKey Intermediate(s)Reference(s)
Catechol PathwayCatechol, 2-hydroxymuconic semialdehyde nih.gov, nih.gov
Gentisate PathwayGentisate (2,5-dihydroxybenzoic acid) nih.gov, nih.gov
Anaerobic PathwayBenzoyl-CoA asm.org

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, such as their biodegradability, based on their molecular structure. nih.govnih.gov These models are encouraged by regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) as an alternative to extensive and time-consuming experimental testing. nih.govibm.com

Several QSAR models have been developed to predict the ready biodegradability of a wide range of chemicals. nih.govresearchgate.net These models are built using large datasets of experimental biodegradation data and various molecular descriptors that quantify different aspects of a chemical's structure. uci.edu By establishing a mathematical relationship between these descriptors and observed biodegradability, the models can classify new or untested chemicals as either readily biodegradable or not. nih.govuci.edu Different mathematical methods, such as k-Nearest Neighbors (kNN), Partial Least Squares Discriminant Analysis (PLS-DA), and Support Vector Machines (SVM), are employed to build these classification models. nih.govuci.edu The use of these models is crucial for assessing the environmental exposure and risk of chemical products. nih.gov

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. pharmaguideline.com Salicylate-containing compounds can undergo photolysis, particularly under UV irradiation. mdpi.comnih.gov The direct photolysis of salicylic acid itself occurs at a moderate rate. mdpi.com

The degradation process can be significantly accelerated by the presence of other substances that generate highly reactive hydroxyl radicals, such as hydrogen peroxide (H₂O₂) or ozone, in what are known as Advanced Oxidation Processes (AOPs). mdpi.comrasayanjournal.co.in For instance, the combination of UV light and H₂O₂ leads to the rapid photooxidative degradation of salicylic acid. mdpi.comrasayanjournal.co.in The rate of degradation follows pseudo-first-order kinetics and increases with higher concentrations of hydrogen peroxide. mdpi.comrasayanjournal.co.in

The photolytic degradation of salicylic acid can produce various intermediate products, including 2,5-dihydroxybenzoic acid, before eventual mineralization. mdpi.com The table below shows a comparison of degradation rates for salicylic acid under different photolytic conditions.

ProcessDegradation Rate ComparisonReference(s)
UV only (Photolysis)Moderate mdpi.com, rasayanjournal.co.in
UV / H₂O₂ (Photoperoxidation)Faster than UV alone rasayanjournal.co.in
UV / Fe²⁺ / H₂O₂ (Photo-Fenton)Faster than UV/H₂O₂ rasayanjournal.co.in
UV / O₃ / H₂O₂ (Photoperoxone)Fastest of the compared AOPs rasayanjournal.co.in

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The structure of disodium (B8443419) methylenebis(salicylate) contains ester-like linkages that are susceptible to hydrolysis. Studies on salicylate-based poly(anhydride-esters) show that these polymers are designed to hydrolytically degrade over time, releasing salicylic acid. nih.govnih.gov

The rate of hydrolysis is influenced by several factors, primarily temperature and pH. nih.govmiracosta.edu

Temperature : Higher temperatures significantly increase the rate of hydrolysis. For instance, salicylate-based polymers show significant degradation when stored at temperatures above 27°C, while remaining relatively stable at lower temperatures (-12°C). nih.gov

pH : The hydrolysis rate of esters like methyl salicylate increases with pH. miracosta.edunih.gov Hydrolysis can occur under both acidic and basic conditions, but the process is typically faster in the presence of a base. miracosta.edu

The hydrolysis of the methylenebis(salicylate) structure would involve the cleavage of the bonds linking the two salicylate units, ultimately releasing individual salicylic acid molecules. nih.govmiracosta.edu The stability of related salicylate compounds under various conditions has been a subject of study, particularly for polymers intended for controlled release applications. nih.govnih.gov

Environmental Partitioning and Mobility Studies

Environmental partitioning describes how a chemical distributes itself between different environmental compartments like water, soil, and air. This behavior is largely governed by the chemical's physical properties, such as water solubility and lipophilicity (fat-solubility).

The salicylate anion has low lipophilicity, which limits its tendency to partition from water into organic matter in soil and sediment. industrialchemicals.gov.au This characteristic, combined with its water solubility, suggests a potential for mobility in the environment. industrialchemicals.gov.auresearchgate.net

Advanced Research in Material Science Applications of Disodium Methylenebis Salicylate

The unique structure of disodium (B8443419) methylenebis(salicylate), featuring two linked salicylate (B1505791) rings, presents intriguing possibilities for its application in advanced material science. Researchers are exploring its potential in various formulations, as a modifier for polymers, and in the burgeoning field of supramolecular chemistry.

Q & A

Q. What are the recommended synthetic routes for disodium methylenebis(salicylate), and how can reaction conditions be optimized for academic lab-scale production?

  • Methodological Answer : Synthesis typically involves condensation of salicylic acid derivatives with formaldehyde under alkaline conditions, followed by neutralization with sodium hydroxide. Key parameters include pH control (8–10) and temperature (60–80°C) to maximize yield . Purification via recrystallization or column chromatography is recommended, with monitoring by thin-layer chromatography (TLC) or HPLC for intermediate validation .

Q. How can researchers characterize the purity and structural integrity of disodium methylenebis(salicylate) using spectroscopic methods?

  • Methodological Answer : Use a combination of FT-IR (to confirm ester and aromatic C-O stretches), 1H^1H- and 13C^{13}C-NMR (to verify methylene bridge formation and sodium coordination), and mass spectrometry (ESI-MS for molecular ion validation). Quantify purity via HPLC with a C18 column and UV detection at 280 nm, referencing sodium salicylate as a calibration standard .

Q. What are the critical safety considerations when handling disodium methylenebis(salicylate) in laboratory settings?

  • Methodological Answer : Follow OSHA and REACH guidelines: use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store in a dry, cool environment to prevent hydrolysis. For spill management, neutralize with weak acids (e.g., citric acid) and dispose via hazardous waste protocols. Refer to SDS templates for sodium salicylate analogs for emergency response .

Advanced Research Questions

Q. How do pH and ionic strength influence the stability of disodium methylenebis(salicylate) in aqueous solutions, and what analytical methods are suitable for degradation product identification?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) and ionic strengths (0.1–1.0 M NaCl). Monitor degradation via LC-MS/MS to detect salicylate derivatives or formaldehyde release. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while NMR can identify structural changes in degraded samples .

Q. What mechanistic insights explain the chelation behavior of disodium methylenebis(salicylate) with divalent metal ions, and how can this be leveraged in catalytic or pharmaceutical applications?

  • Methodological Answer : Perform titration calorimetry (ITC) and UV-Vis spectroscopy to determine binding constants (KbK_b) with Ca2+\text{Ca}^{2+}, Mg2+\text{Mg}^{2+}, or Fe2+\text{Fe}^{2+}. Computational modeling (DFT) elucidates coordination geometry. Compare with ethylenediaminetetraacetic acid (EDTA) analogs to assess relative efficacy .

Q. How can researchers resolve contradictions in reported bioactivity data for disodium methylenebis(salicylate) derivatives, particularly regarding anti-inflammatory vs. pro-oxidant effects?

  • Methodological Answer : Design dose-response studies in cell models (e.g., RAW 264.7 macrophages) to assess ROS production (via DCFDA assay) and cytokine suppression (ELISA for TNF-α/IL-6). Cross-validate with in silico tools (molecular docking to COX-2) to clarify structure-activity relationships. Address variability by standardizing assay conditions (e.g., serum-free media) .

Q. What strategies optimize the formulation of disodium methylenebis(salicylate) in topical delivery systems to enhance skin permeability while minimizing irritation?

  • Methodological Answer : Use Franz diffusion cells with ex vivo skin models to test permeation enhancers (e.g., propylene glycol) or nanoemulsions. Evaluate irritation via EpiDerm™ tissue viability assays. Compare with ethylhexyl salicylate formulations for benchmarking .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the environmental persistence of disodium methylenebis(salicylate) in aquatic systems?

  • Methodological Answer : Conduct OECD 301F biodegradability tests under varied microbial loads and nutrient conditions. Use LC-MS to quantify parent compound and metabolites. Compare with structurally related compounds (e.g., sodium salicylate) to identify degradation bottlenecks. Statistical tools (ANOVA) can isolate variables causing discrepancies .

Methodological Resources

  • Synthesis & Characterization : Reference sodium salicylate protocols .
  • Safety & Stability : Adapt guidelines from REACH and OSHA-compliant SDS .
  • Bioactivity Studies : Cross-reference endocrine disruptor screening frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.